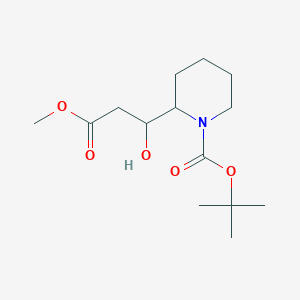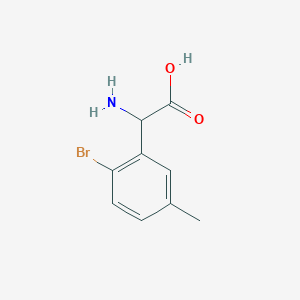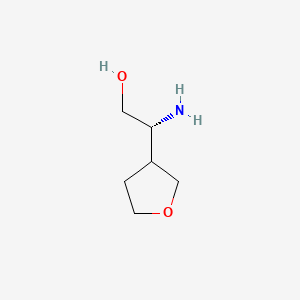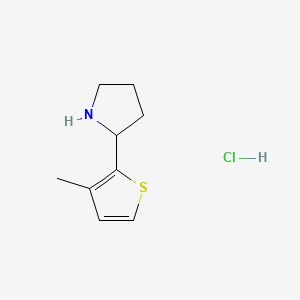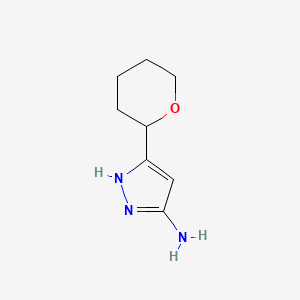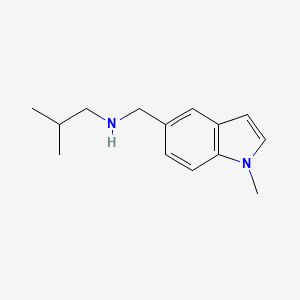
2-Methyl-N-((1-methyl-1h-indol-5-yl)methyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-((1-methyl-1h-indol-5-yl)methyl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((1-methyl-1h-indol-5-yl)methyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like methanol or ethanol.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-((1-methyl-1h-indol-5-yl)methyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety. Reagents like halogens or sulfonyl chlorides can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-N-((1-methyl-1h-indol-5-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-((1-methyl-1h-indol-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindole: A simpler indole derivative with similar structural features.
2-Methylindole: Another indole derivative with a methyl group at a different position.
N-Methylindole: An indole derivative with a methyl group on the nitrogen atom.
Uniqueness
2-Methyl-N-((1-methyl-1h-indol-5-yl)methyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-methyl-N-[(1-methylindol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H20N2/c1-11(2)9-15-10-12-4-5-14-13(8-12)6-7-16(14)3/h4-8,11,15H,9-10H2,1-3H3 |
Clé InChI |
RUTIAJURQBHNDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1=CC2=C(C=C1)N(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


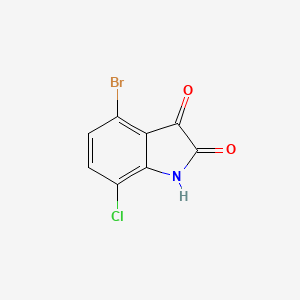
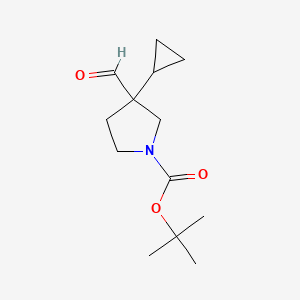
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
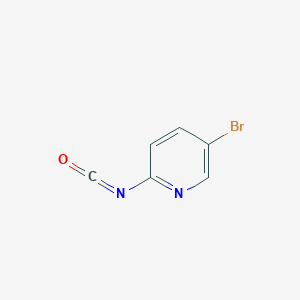
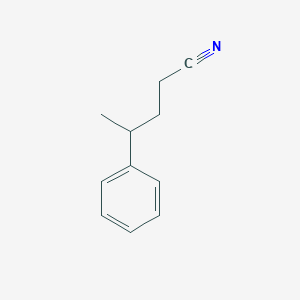
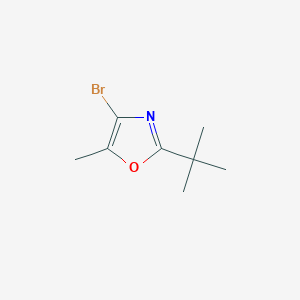
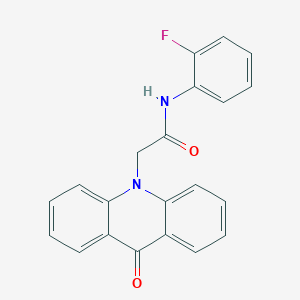
![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
